molecular formula C13H22 B15219183 1,2-DI-Tert-butylcyclopenta-1,3-diene

1,2-DI-Tert-butylcyclopenta-1,3-diene

Cat. No.: B15219183
M. Wt: 178.31 g/mol
InChI Key: BKXWLTGDCDAPQT-UHFFFAOYSA-N
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Description

1,2-Di-tert-butylcyclopenta-1,3-diene is a highly substituted cyclopentadiene derivative characterized by two bulky tert-butyl groups at the 1- and 2-positions of the cyclopentene ring. The tert-butyl substituents impart significant steric hindrance, which profoundly influences the compound’s reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1,2-ditert-butylcyclopenta-1,3-diene

InChI

InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3

InChI Key

BKXWLTGDCDAPQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-DI-Tert-butylcyclopenta-1,3-diene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the following steps:

  • Cyclopentadiene is treated with a base such as sodium hydride to form the cyclopentadienyl anion.
  • The cyclopentadienyl anion is then alkylated with tert-butyl bromide to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-DI-Tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.

    Reduction: Reduction reactions can convert it into cyclopentane derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Cyclopentadienone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentadienes depending on the reagents used.

Scientific Research Applications

1,2-DI-Tert-butylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-DI-Tert-butylcyclopenta-1,3-diene primarily involves its role as a ligand in metal complexes. The compound coordinates with metal centers through its cyclopentadienyl ring, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric protection, enhancing the stability and selectivity of these complexes .

Comparison with Similar Compounds

2,3-Dimethylbuta-1,3-diene ()

  • Structure : Features methyl groups at the 2- and 3-positions of a conjugated diene.
  • Reactivity : Undergoes cyclization with methyl acrylate via a stepwise biradical mechanism, as shown by quantum chemical modeling using Hartree-Fock methods .
  • Key Difference : The smaller methyl groups in 2,3-dimethylbuta-1,3-diene result in lower steric hindrance compared to 1,2-di-tert-butylcyclopenta-1,3-diene. This allows for easier orbital overlap and faster reaction kinetics.

cis-1,3-Dimethylcyclopentane ()

  • Structure : A saturated cyclopentane ring with methyl groups at the 1- and 3-positions.
  • Stability : The cis-configuration introduces moderate steric strain, but the absence of conjugated double bonds eliminates the reactivity associated with dienes.
  • Key Difference : Unlike this compound, this compound lacks aromatic or antiaromatic character due to its saturated structure .

Functionalized Cyclopentane Derivatives

1,2,2-Trimethylcyclopentane-1,3-dicarboxylic Acid ()

  • Structure : A cyclopentane ring with three methyl groups and two carboxylic acid substituents.
  • Properties : The electron-withdrawing carboxylic acid groups and methyl substituents create a rigid, polar structure.
  • Key Difference : The tert-butyl groups in this compound are electron-donating, which stabilizes the diene system through hyperconjugation, whereas the carboxylic acid groups in this analog introduce polarity and hydrogen-bonding capability .

Data Table: Structural and Reactivity Comparison

Compound Substituents Steric Hindrance Reactivity Profile Key Reference
This compound 1,2-tert-butyl High Likely hindered cyclization/ligand binding N/A (Inferred)
2,3-Dimethylbuta-1,3-diene 2,3-methyl Low Stepwise biradical cyclization
cis-1,3-Dimethylcyclopentane 1,3-methyl (cis) Moderate Non-reactive (saturated)
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic Acid 1,2,2-methyl; 1,3-COOH Moderate Polar interactions, acidity-driven

Mechanistic and Stability Insights

  • Steric Effects : The tert-butyl groups in this compound likely hinder [4+2] cycloaddition reactions (Diels-Alder) due to restricted π-orbital alignment, contrasting with less substituted dienes like 2,3-dimethylbuta-1,3-diene .
  • Thermal Stability : Bulky substituents could enhance thermal stability by preventing close-contact degradation pathways, a trait observed in other tert-butyl-substituted systems (e.g., tert-butylbenzene derivatives).

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